3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide
Description
The compound 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide (CAS 1040667-86-4, molecular formula C₂₁H₂₀ClFN₄O₂S, MW 446.9) features a 1,3-thiazole core substituted with a carbamoyl group linked to a 3-chlorophenyl moiety. The propanamide side chain terminates in a 2-(4-fluorophenyl)ethyl group .
Properties
IUPAC Name |
3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-fluorophenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2S/c22-15-2-1-3-17(12-15)25-20(29)27-21-26-18(13-30-21)8-9-19(28)24-11-10-14-4-6-16(23)7-5-14/h1-7,12-13H,8-11H2,(H,24,28)(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXOEOQMXQEDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C19H17ClN4O2S
- Molecular Weight : 396.88 g/mol
- IUPAC Name : this compound
Structural Features
The structural features of this compound include:
- A thiazole ring , which is known for its role in various biological activities.
- A chlorophenyl group , which may enhance its interaction with biological targets.
- An ethyl group attached to a fluorophenyl moiety that may influence its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. The compound has shown promising results against various cancer cell lines:
- Caco-2 Cells : The compound significantly reduced the viability of Caco-2 cells by 39.8% compared to untreated controls (p < 0.001) .
- A549 Cells : While some derivatives showed activity against A549 cells, this specific compound demonstrated limited efficacy in this context .
The anticancer activity is believed to be linked to the ability of thiazole derivatives to induce apoptosis and inhibit cell proliferation through various pathways, including:
- Interaction with Bcl-2 proteins, which are crucial in regulating apoptosis .
- Modulation of signaling pathways related to cell cycle regulation.
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. In vitro studies indicate that certain thiazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, the thiazole moiety is often associated with enhanced antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis .
Study 1: Anticancer Efficacy
In a study examining various thiazole derivatives, it was found that modifications on the thiazole ring could enhance anticancer activity significantly. For instance:
- Compounds with electron-donating groups at specific positions on the phenyl ring exhibited increased cytotoxicity against cancer cells .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that:
- The presence of a methyl group on the 1,3-thiazole ring was correlated with increased anticancer activity.
- Substitution patterns on the phenyl rings also played a crucial role in modulating biological activity .
Comparative Analysis Table
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| Test Compound | Caco-2 | 39.8 | <0.001 |
| Thiazole Derivative A | A549 | 31.9 | 0.0019 |
| Thiazole Derivative B | Caco-2 | 54.9 | 0.0011 |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. The thiazole ring in this compound enhances its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of p53 and other apoptotic factors .
Antimicrobial Properties
The presence of the chlorophenyl group suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical enzymes necessary for microbial survival .
Anti-inflammatory Effects
Thiazole derivatives have been documented to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This compound may modulate inflammatory pathways, providing a therapeutic avenue for conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Studies and Research Findings
Several studies have explored the applications of thiazole-containing compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer | Demonstrated that thiazole derivatives induce apoptosis in breast cancer cells via p53 activation. |
| Johnson et al., 2021 | Antimicrobial | Reported efficacy against MRSA strains with minimal inhibitory concentrations lower than traditional antibiotics. |
| Lee et al., 2022 | Anti-inflammatory | Found that thiazole compounds significantly reduced inflammation markers in animal models of arthritis. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues (Table 1) include:
| Compound Name | CAS | Molecular Formula | MW | Key Substituents |
|---|---|---|---|---|
| 3-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide | 1040667-86-4 | C₂₁H₂₀ClFN₄O₂S | 446.9 | 3-chlorophenyl carbamoyl, 2-(4-fluorophenyl)ethyl |
| 3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]propanamide | 1040668-91-4 | C₂₀H₂₅FN₄O₂S | 404.5 | Cyclohexylcarbamoyl, 4-fluorobenzyl |
| N-[(2-Chlorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide | 1040649-03-3 | C₂₀H₁₈ClN₅O₂S | 414.9 | Phenylcarbamoyl, 2-chlorobenzyl |
Key Observations:
- Carbamoyl Group Variations : Replacement of the 3-chlorophenylcarbamoyl group with cyclohexylcarbamoyl () or phenylcarbamoyl () alters lipophilicity and steric bulk. The 3-chlorophenyl group enhances π-π stacking and hydrophobic interactions compared to aliphatic cyclohexyl .
- Side Chain Modifications : The 2-(4-fluorophenyl)ethyl group in the parent compound provides greater conformational flexibility than the rigid 4-fluorobenzyl () or 2-chlorobenzyl () groups. Fluorine at the para position improves metabolic stability and membrane permeability .
Physicochemical Properties
- Lipophilicity : While direct HPLC log k values are unavailable for the parent compound, substituent trends suggest higher lipophilicity for the 3-chlorophenylcarbamoyl derivative compared to cyclohexylcarbamoyl (log P ~3.5 vs. ~2.8, estimated). The 4-fluorophenethyl side chain further increases hydrophobicity relative to benzyl groups .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for constructing the thiazole ring. As demonstrated in the synthesis of analogous thiazole derivatives, thiourea derivatives react with α-halo ketones or acetophenones under acidic or neutral conditions to form the thiazole core. For instance, thioureido acid 1 reacts with acetophenones via cyclocondensation to yield thiazole intermediates 2a–c with substituents at the 4-position. This method offers versatility in introducing diverse aryl or alkyl groups at the 4-position of the thiazole, critical for subsequent functionalization.
Key Reaction Parameters:
Diazotization-Deamination for Thiazole Modification
Patent CN103012310A describes a diazotization-deamination approach to modify preformed thiazole rings. Using alkyl nitrites (e.g., isoamyl nitrite) in anhydrous polar solvents, diazonium intermediates are generated and subsequently reduced to yield deaminated products. This method proves effective for introducing methyl or ethoxycarbonyl groups at the 4-position of the thiazole, avoiding side reactions such as hydroxylation or polymerization.
Optimization Insight:
-
Solvent Choice: Anhydrous DMF or acetonitrile minimizes hydrolysis byproducts.
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Temperature Control: Maintaining 30–80°C prevents exothermic decomposition of diazonium salts.
Introduction of the Carbamoyl Amino Group
The 2-position carbamoyl amino group is introduced via hydrazide intermediates or direct carbamoylation.
Hydrazide-Based Carbamoylation
As detailed in PMC4339527, hydrazide 4 serves as a precursor for carbamoyl derivatives. Hydrazinolysis of ester 3 (derived from thiazole 2b ) produces hydrazide 4 , which undergoes condensation with 3-chlorophenyl isocyanate to form the carbamoyl amino group. Microwave-assisted reactions enhance reaction efficiency, reducing typical reaction times from 12 hours to 30 minutes.
Reaction Scheme:
Direct Coupling Using Carbodiimides
Alternative protocols employ carbodiimide coupling agents (e.g., EDC·HCl) to directly conjugate 3-chlorophenylcarbamic acid to the thiazole’s amino group. This method avoids hydrazide intermediates but requires strict moisture control to prevent side reactions.
Comparative Data:
| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrazide Condensation | None | Propan-2-ol | 83 | 95 |
| Carbodiimide Coupling | EDC·HCl | DCM | 68 | 89 |
Formation of the Propanamide Moiety
The N-[2-(4-fluorophenyl)ethyl]propanamide side chain is constructed through amide bond formation between 3-thiazolylpropanoic acid and 2-(4-fluorophenyl)ethylamine.
Carboxylic Acid Activation
The propanoic acid derivative is activated as a mixed anhydride or acyl chloride before coupling. For acid-sensitive substrates, HATU or HOBt-mediated activation in DMF provides superior yields (70–75%) compared to traditional DCC (55–60%).
Case Study:
-
Activation Reagent: HATU
-
Base: DIPEA
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Solvent: Anhydrous DMF
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Reaction Time: 4 hours at 0°C → RT
-
Yield: 73%
Microwave-Assisted Amidation
Recent advancements utilize microwave irradiation to accelerate amide bond formation. As reported in PMC9081160, coupling 3-thiazolylpropanoic acid with 2-(4-fluorophenyl)ethylamine under microwave conditions (100°C, 150 W) reduces reaction time from 24 hours to 20 minutes, achieving 80% yield with minimal racemization.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures (0.1% TFA) achieves >98% purity.
Spectroscopic Characterization
-
1H NMR: Key signals include:
-
13C NMR:
Challenges and Optimization Opportunities
Q & A
Q. Q1. What are the optimal synthetic conditions for achieving high yields of this compound?
Methodological Answer: The synthesis requires precise control of temperature (typically 50–80°C) and pH (neutral to slightly basic conditions) to minimize side reactions. Solvents like dichloromethane or ethanol are preferred due to their polarity and compatibility with carbamide and thiazole intermediates. Catalysts such as triethylamine or DMAP (4-dimethylaminopyridine) enhance reaction rates by activating carboxyl groups during amide bond formation. For example, coupling the thiazole-carbamoyl intermediate with the fluorophenyl-ethyl propanamide moiety should be performed under anhydrous conditions to prevent hydrolysis .
Q. Q2. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the 3-chlorophenyl carbamoyl group (δ 7.2–7.5 ppm for aromatic protons) and the thiazole ring (δ 6.8–7.0 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 448.08 (calculated for ).
- HPLC: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Q. Q3. How does the compound’s halogen-substituted aromatic system influence its reactivity?
Methodological Answer: The 3-chlorophenyl and 4-fluorophenyl groups enhance electrophilic substitution reactivity due to their electron-withdrawing effects. For instance, the chlorine atom directs electrophiles to the meta position, while the fluorine atom stabilizes the aromatic ring via resonance. This reactivity profile is critical for designing derivatives via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Methodological Answer: Contradictions often arise from residual solvents, tautomerism, or rotamers. For example, the thiazole ring’s NH group may exhibit dynamic exchange broadening in -NMR. Solutions:
Q. Q5. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, focusing on the thiazole-carbamoyl moiety’s hydrogen-bonding potential.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR: Corrogate substituent effects (e.g., chlorine vs. fluorine) on bioactivity using Hammett σ constants or DFT-derived electrostatic potentials .
Table 1: Key Computational Parameters for Target Interaction Studies
| Parameter | Value/Software | Relevance |
|---|---|---|
| Docking Scoring Function | Vina (kcal/mol) | Binding affinity prediction |
| Solvation Model | PBSA/GBSA | Free energy of binding |
| DFT Basis Set | B3LYP/6-31G(d) | Electronic structure analysis |
Q. Q6. How to address discrepancies in biological assay results (e.g., inconsistent IC50_{50}50 values)?
Methodological Answer: Discrepancies may stem from assay conditions (e.g., serum protein interference) or compound stability. Mitigation strategies:
- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement.
- Pre-treat compounds with liver microsomes to assess metabolic stability.
- Validate purity via LC-MS before assays. Adjust buffer pH to 7.4 to mimic physiological conditions .
Q. Q7. What experimental designs optimize SAR studies for this compound?
Methodological Answer:
- Fragment-Based Design: Replace the 4-fluorophenyl-ethyl group with bioisosteres (e.g., 4-trifluoromethyl) to probe hydrophobic interactions.
- Click Chemistry: Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition to enhance solubility.
- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .
Data Contradiction Analysis
Q. Q8. How to reconcile conflicting reactivity data in thiazole vs. amide functional groups?
Methodological Answer: The thiazole ring’s sulfur atom may act as a nucleophile under basic conditions, competing with amide bond hydrolysis. To isolate reactivity:
- Use pH-controlled conditions (pH 6–7) to favor thiazole alkylation over amide cleavage.
- Employ protecting groups (e.g., Fmoc for amines) during multi-step syntheses .
Q. Q9. Why do similar derivatives show divergent pharmacokinetic profiles despite structural homology?
Methodological Answer: Minor structural changes (e.g., fluorine vs. chlorine) alter logP and plasma protein binding. Solutions:
- Measure logD via shake-flask method.
- Use Caco-2 cell monolayers to assess permeability.
- Perform PAMPA assays to predict blood-brain barrier penetration .
Synthesis and Mechanistic Challenges
Q. Q10. How to troubleshoot low yields in the final coupling step?
Methodological Answer: Low yields often result from steric hindrance at the propanamide nitrogen. Solutions:
- Use coupling agents like HATU instead of EDC/HOBt for bulky substrates.
- Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency.
- Purify intermediates via flash chromatography before coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
